molecular formula C22H20ClN3O B1675531 LX-6171 CAS No. 914808-66-5

LX-6171

Cat. No. B1675531
Key on ui cas rn: 914808-66-5
M. Wt: 377.9 g/mol
InChI Key: VHTIWIZIPOXSNP-UHFFFAOYSA-N
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Patent
US07919618B2

Procedure details

(3′-Chloro-biphenyl-4-yl)-piperidine-4-yl-methanone hydrochloride (2, 23.4 kg, 69.6 mol), 2-chloropyrimidine (8.9 kg, 1.3 equiv), and 325-mesh potassium carbonate (25 kg, 3 equiv) were mixed in acetonitrile (211 L) in a 100-gallon reactor. The batch was heated with agitation at 55-65° C. for 16 h. The batch was then cooled to 20-30° C., followed by the addition of water (70 L) and further stirred for 15 min. The batch was transferred to a 300-gallon reactor and rinsed with water (360 L) to afford a thick white suspension. After stirring for 2 h, the batch was filtered and washed with water (2×70 L) and dried to constant weight at 45-55° C. to afford crude compound 3 (23.5 kg, 89.5% yield, >99% purity) as a white crystalline solid.
Name
(3′-Chloro-biphenyl-4-yl)-piperidine-4-yl-methanone hydrochloride
Quantity
23.4 kg
Type
reactant
Reaction Step One
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
211 L
Type
solvent
Reaction Step One
Name
Quantity
70 L
Type
reactant
Reaction Step Two
Yield
89.5%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([CH:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.Cl[C:24]1[N:29]=[CH:28][CH:27]=[CH:26][N:25]=1.C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([CH:17]3[CH2:18][CH2:19][N:20]([C:24]4[N:29]=[CH:28][CH:27]=[CH:26][N:25]=4)[CH2:21][CH2:22]3)=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
(3′-Chloro-biphenyl-4-yl)-piperidine-4-yl-methanone hydrochloride
Quantity
23.4 kg
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)C1CCNCC1
Name
Quantity
8.9 kg
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
25 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
211 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
further stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch was then cooled to 20-30° C.
CUSTOM
Type
CUSTOM
Details
The batch was transferred to a 300-gallon reactor
WASH
Type
WASH
Details
rinsed with water (360 L)
CUSTOM
Type
CUSTOM
Details
to afford a thick white suspension
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the batch was filtered
WASH
Type
WASH
Details
washed with water (2×70 L)
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 45-55° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)C1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 kg
YIELD: PERCENTYIELD 89.5%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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